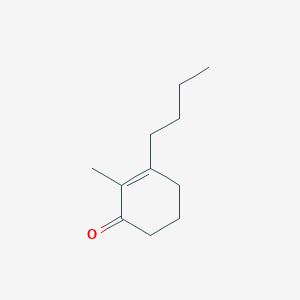

3-Butyl-2-methylcyclohex-2-en-1-one

Description

Overview of Cyclohexenones as Versatile Synthetic Intermediates

Cyclohexenones are valuable intermediates in the synthesis of a wide array of chemical products, including pharmaceuticals and fragrances. wikipedia.org Their utility stems from the presence of both a carbonyl group and a conjugated double bond, which allows for a variety of chemical transformations. fiveable.me This conjugated system, known as an enone, imparts unique reactivity and increased stability to the molecule. fiveable.me

Key reactions involving cyclohexenones include:

Nucleophilic Conjugate Addition (Michael Addition): This reaction is a cornerstone of cyclohexenone chemistry, where nucleophiles add to the β-carbon of the enone system. Organocopper reagents are frequently used for this purpose. wikipedia.org

Aldol (B89426) Reactions: The carbonyl group can participate in aldol condensations, forming new carbon-carbon bonds and leading to more complex structures. fiveable.meacs.org

Diels-Alder Reactions: Cyclohexenones can act as dienophiles in Diels-Alder reactions, reacting with electron-rich dienes to form polycyclic frameworks. wikipedia.org

Robinson Annulation: This is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a new six-membered ring. wikipedia.org

These reactions highlight the role of cyclohexenones as prochiral building blocks, enabling the synthesis of complex polycyclic natural products. wikipedia.org The development of methods for the stereoselective synthesis of cyclohexanone (B45756) skeletons is of significant interest as these structures are core to many natural products and pharmaceutical drugs. nih.gov

Academic and Research Rationale for Investigating Substituted Cyclohexenones, with a Focus on 3-Butyl-2-methylcyclohex-2-en-1-one

The investigation of substituted cyclohexenones is driven by the desire to create novel molecules with specific biological activities and material properties. The substituents on the cyclohexenone ring can profoundly influence its reactivity and stereoselectivity in chemical reactions. Optically active γ-substituted cycloalkenones, for instance, are important precursors for synthesizing natural products and pharmaceutically active molecules. mdpi.com

The study of specific substituted cyclohexenones like this compound allows researchers to explore the structure-function relationships of these molecules. scripps.edu For example, the related compound 3-methyl-2-cyclohexen-1-one (B144701) is a known insect sex pheromone for the Douglas-fir beetle and has been used in the synthesis of various natural products. cambridge.orgchemicalbook.com This highlights the potential for substituted cyclohexenones to have significant biological activity.

Research in this area often focuses on developing new synthetic methods to access these compounds efficiently and with high stereocontrol. scripps.edu For instance, methods for the diastereoselective synthesis of highly substituted cyclohexanones are actively being explored. nih.gov The specific placement of alkyl groups, such as the butyl and methyl groups in this compound, can be used to probe the steric and electronic effects on reaction outcomes, providing valuable insights for the design of more complex synthetic targets.

While specific research findings on this compound are not extensively detailed in the provided search results, its structure fits the profile of a compound that would be of interest for synthetic methodology development and as a potential intermediate in the synthesis of larger, more complex molecules. Its physical and chemical properties are essential for its characterization and for predicting its behavior in chemical reactions.

Below is a table summarizing the key properties of this compound and related compounds for comparison.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C₁₁H₁₈O | 166.263 chemsynthesis.com | A substituted cyclohexenone with butyl and methyl groups. |

| Cyclohexenone | C₆H₈O | 96.129 wikipedia.org | The parent compound, a versatile synthetic intermediate. wikipedia.orgfiveable.me |

| 3-Methyl-2-cyclohexen-1-one | C₇H₁₀O | 110.15 chemicalbook.com | An insect pheromone and synthetic precursor. cambridge.orgchemicalbook.com |

| 2-Methyl-2-cyclohexen-1-one | C₇H₁₀O | 110.15 sigmaaldrich.com | An isomer of 3-methyl-2-cyclohexen-1-one. |

| Cyclohexanone | C₆H₁₀O | 98.14 | The saturated analog, used in nylon production. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

56745-19-8 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

3-butyl-2-methylcyclohex-2-en-1-one |

InChI |

InChI=1S/C11H18O/c1-3-4-6-10-7-5-8-11(12)9(10)2/h3-8H2,1-2H3 |

InChI Key |

ROCAPBFGOZBRSI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C(=O)CCC1)C |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 3 Butyl 2 Methylcyclohex 2 En 1 One

Electrophilic and Nucleophilic Addition Reactions of the Cyclohexenone Enone System

The enone system in 3-Butyl-2-methylcyclohex-2-en-1-one has two primary sites for addition reactions: the carbon-carbon double bond and the carbon-oxygen double bond (carbonyl group).

Nucleophilic Addition: The conjugated system makes the β-carbon (C3) electrophilic and susceptible to attack by nucleophiles. This reaction, known as a conjugate or Michael addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. A wide range of nucleophiles, including organometallic reagents, amines, and thiols, can participate in this 1,4-addition. bham.ac.uk The efficiency and outcome of these reactions can be highly dependent on the specific nucleophile, catalyst, and reaction conditions used. bham.ac.uk Softer nucleophiles typically favor 1,4-addition, while harder nucleophiles may attack the carbonyl carbon directly (1,2-addition).

Electrophilic Addition: While less common for enones compared to simple alkenes, electrophilic addition can occur across the double bond. vaia.com For instance, the reaction with halogens (e.g., Br₂) can proceed, breaking the π-bond to form two new σ-bonds. vaia.com The regioselectivity of such additions is influenced by the stability of the intermediate carbocation.

| Reaction Type | Reagent/Nucleophile | Product Type | Ref. |

| Nucleophilic Conjugate Addition (Michael Addition) | Organocuprates (R₂CuLi), Enolates, Amines, Thiols | 3-substituted cyclohexanone (B45756) | bham.ac.uk |

| Nucleophilic Direct Addition (1,2-Addition) | Organolithium reagents (RLi), Grignard reagents (RMgX) | Tertiary allylic alcohol | bham.ac.uk |

| Electrophilic Addition | Halogens (Br₂, Cl₂) | Dihalo-cyclohexanone | vaia.com |

Intramolecular and Intermolecular Cyclization Reactions Involving the Cyclohexenone Moiety

The this compound structure is a valuable building block for constructing more complex polycyclic systems through cyclization reactions. These reactions can be either intramolecular (within the same molecule) or intermolecular (between two or more molecules).

Intramolecular Cyclization: If a suitable functional group is present on a side chain attached to the cyclohexenone ring, it can react internally to form a new ring. For example, 2-substituted 3-methylcyclohex-2-enones have been shown to undergo cyclization to form hydrindanone derivatives (fused five- and six-membered rings). rsc.org These reactions can be initiated by creating a reactive intermediate, such as a carbocation or a carbanion, that attacks another part of the molecule. rsc.orgbohrium.com

Intermolecular Cyclization: The cyclohexenone can also react with another molecule in a cycloaddition reaction. For instance, DBU-catalyzed [3+2] cycloaddition reactions have been developed for similar systems to create complex spirocyclic compounds. rsc.org

| Cyclization Type | Reaction Description | Resulting Structure | Ref. |

| Intramolecular | A side chain on the cyclohexenone ring attacks the enone system or another part of the molecule. | Fused bicyclic or polycyclic systems (e.g., hydrindanones). | rsc.orgbohrium.com |

| Intermolecular [3+2] Cycloaddition | The cyclohexenone acts as a synthon, reacting with another molecule to form a five-membered ring. | Spirocyclic compounds. | rsc.org |

Derivatization Strategies for Functionalization and Analytical Applications

The functional groups of this compound, particularly the ketone, provide handles for derivatization. These derivatives are useful for creating new functional materials, as intermediates in multi-step syntheses, or for analytical purposes. The parent compound, 3-methylcyclohex-2-en-1-one, is a known starting material in the synthesis of pharmaceuticals and other complex organic molecules. biosynth.comchemicalbook.com

The carbonyl group can react with nitrogen-based nucleophiles to form imines, oximes, and hydrazones. These reactions are often used to protect the ketone or to create derivatives with different chemical properties. For analytical purposes, such derivatives can be used for characterization by techniques like mass spectrometry. uni.lunih.gov

| Reaction | Reagent | Derivative Formed | Purpose |

| Reductive Amination | Amine (R-NH₂), Reducing Agent (e.g., NaBH₃CN) | N-Substituted Aminocyclohexene | Synthesis of nitrogen-containing compounds. |

| Oximation | Hydroxylamine (NH₂OH) | Oxime | Protection, purification, or structural analysis. |

| Hydrazone Formation | Hydrazine (N₂H₄) or substituted hydrazines | Hydrazone | Wolff-Kishner reduction, synthesis of pyrazoles. |

| Ketalization | Diol (e.g., ethylene (B1197577) glycol), Acid catalyst | Ketal | Protection of the carbonyl group. |

Stereoselective Oxidation and Reduction Pathways of Cyclohexenone Derivatives

The stereochemical outcome of oxidation and reduction reactions is critical in synthetic chemistry. For this compound, these reactions can create new stereocenters with a high degree of control.

Reduction: The ketone can be reduced to a secondary alcohol, 3-Butyl-2-methylcyclohex-2-en-1-ol. nih.gov The use of stereoselective reducing agents can control the configuration (R or S) of the newly formed hydroxyl group. Reagents like lithium aluminum hydride are known to be effective for this transformation. lookchem.com The stereoselectivity is influenced by the steric hindrance posed by the substituents on the ring, which dictates the face of the carbonyl from which the hydride attacks. lookchem.com

Oxidation: Allylic oxidation can introduce a hydroxyl group at a carbon adjacent to the double bond. Selenium dioxide (SeO₂) is a classic reagent for this transformation in cyclohexene (B86901) systems. lookchem.commsu.edu These oxidations are often regioselective, with attack occurring at the olefinic part of the molecule rather than alpha to the carbonyl. msu.edu The stereoselectivity can also be high, favoring the formation of one stereoisomer over another based on steric factors. lookchem.commsu.edu

| Transformation | Reagent | Key Product | Stereochemical Considerations | Ref. |

| Ketone Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄) | 3-Butyl-2-methylcyclohex-2-en-1-ol | Can produce a mixture of diastereomers. The ratio depends on the reagent and steric hindrance. | nih.govlookchem.com |

| Allylic Oxidation | Selenium dioxide (SeO₂) | Hydroxylated cyclohexenone derivative | Tends to be highly regio- and stereoselective, favoring attack at the electron-rich double bond. | lookchem.commsu.edu |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | 3-Butyl-2-methyl-2,3-epoxycyclohexan-1-one | The stereochemistry is influenced by the directing effects of existing substituents. | acs.org |

Stereochemical Aspects of 3 Butyl 2 Methylcyclohex 2 En 1 One Chemistry

Enantioselective and Diastereoselective Synthetic Approaches to Substituted Cyclohexenones

The synthesis of optically active substituted cycloalkenones is of significant interest as they are valuable precursors for natural products and pharmaceutically active molecules. mdpi.com Various strategies have been developed to achieve enantioselective and diastereoselective control in the synthesis of substituted cyclohexenones.

One prominent method is the use of asymmetric transfer hydrogenation (ATH) reactions with bifunctional ruthenium catalysts. mdpi.com This approach has been successfully applied to the enantioselective preparation of 4-hydroxy-2-cyclohexanone derivatives. mdpi.com The efficiency and selectivity of the ATH reaction are sensitive to the structure of the cyclohexenone substrate. For instance, the presence of a vinylic methyl group can enhance the chemoselectivity of the reaction. mdpi.com

Cascade reactions, such as the Michael-aldol reaction, represent another powerful tool for the diastereoselective synthesis of highly substituted cyclohexanones. These reactions can be catalyzed by organocatalysts, such as quinine (B1679958), to achieve both enantioselectivity and diastereoselectivity. beilstein-journals.orgnih.gov A cascade inter-intramolecular double Michael strategy has been reported for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates, yielding products with excellent diastereoselectivity. beilstein-journals.orgnih.govnih.gov

Furthermore, mixed Lewis acid-catalyzed Diels-Alder reactions of highly substituted dienes and dienophiles provide a high-yielding method for the rapid synthesis of very hindered cyclohexenes, which can be further functionalized to cyclohexanones. researchgate.net This methodology allows for the diastereoselective and, with the use of chiral auxiliaries, enantioselective formation of cyclohexene (B86901) products. researchgate.net

A novel method for the enantio- and diastereoselective synthesis of α-allene quaternary centers in fully substituted cyclohexanones involves a cascade Grignard addition followed by a propargyl Claisen rearrangement. acs.org Additionally, a nickel-hydride catalyzed asymmetric migratory hydroalkylation process has been developed for the construction of enantioenriched alkyl-substituted cycloalkanes, which can serve as precursors to substituted cyclohexanones. chemrxiv.org

Table 1: Examples of Enantioselective and Diastereoselective Synthetic Approaches

| Method | Key Features | Selectivity | Ref. |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation (ATH) | Bifunctional ruthenium catalysts | High enantioselectivity (e.g., up to 94% ee) | mdpi.com |

| Cascade Michael-Aldol Reaction | Organocatalysts (e.g., quinine) | Excellent diastereoselectivity | beilstein-journals.orgnih.gov |

| Mixed Lewis Acid-Catalyzed Diels-Alder | Hindered dienes and dienophiles | High diastereoselectivity | researchgate.net |

| Cascade Grignard Addition/Claisen Rearrangement | Asymmetric 1,2-addition | Enantio- and diastereoselective | acs.org |

| NiH-Catalyzed Asymmetric Migratory Hydroalkylation | Dynamic kinetic asymmetric transformation | High regio-, diastereo-, and enantioselectivity | chemrxiv.org |

Conformational Analysis of Substituted Cyclohexenones through Spectroscopic and Computational Methods

The conformation of substituted cyclohexanones is a key determinant of their reactivity and stereochemical outcome in reactions. The cyclohexenone ring typically adopts a half-chair conformation to minimize angle and torsional strain. youtube.com The introduction of substituents can significantly influence the conformational equilibrium.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational preferences of substituted cyclohexanones. acs.org By analyzing coupling constants and chemical shifts, it is possible to determine the relative populations of different conformers. For instance, in monosubstituted cyclohexanes, the substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions. sapub.orgyoutube.com However, in cyclohexanones, the presence of the sp2-hybridized carbonyl carbon alters the ring geometry, leading to different energetic considerations. youtube.com

Computational methods, such as molecular mechanics and quantum chemistry calculations, are invaluable for complementing experimental data and providing detailed insights into the conformational landscape of substituted cyclohexanones. nih.gov These methods can be used to calculate the relative energies of different conformers and to predict the most stable structures. nih.gov

Spectroscopic techniques like circular dichroism (CD) can also be employed for conformational analysis, particularly for chiral cyclohexanones. Temperature-dependent CD measurements can provide information about the conformational equilibrium and the thermodynamic parameters associated with conformational changes. acs.org

The interplay of steric and electronic effects governs the conformational preferences. For example, the "2-alkyl-ketone effect" and "3-alkyl-ketone effect" describe the influence of alkyl substituents at the C2 and C3 positions on the conformational equilibrium of the cyclohexanone (B45756) ring. youtube.com In 2-halocyclohexanones, dipole-dipole interactions between the halogen and the carbonyl group can also play a significant role in determining the preferred conformation. youtube.com

Advanced Spectroscopic and Computational Characterization of 3 Butyl 2 Methylcyclohex 2 En 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 3-Butyl-2-methylcyclohex-2-en-1-one. By examining the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides specific information about the chemical environment of the hydrogen atoms. The olefinic proton on the cyclohexenone ring is expected to appear in the downfield region, typically between 5.8 and 7.0 ppm, due to the deshielding effect of the double bond and the carbonyl group. The protons of the butyl group and the methyl group will have characteristic chemical shifts and splitting patterns based on their proximity to the electron-withdrawing groups and neighboring protons. For instance, the methyl group attached to the double bond would likely appear as a singlet in the range of 1.8-2.2 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers complementary information, revealing the chemical environment of each carbon atom. The carbonyl carbon is the most deshielded, typically appearing in the range of 190-220 ppm. The olefinic carbons of the cyclohexenone ring will have distinct signals in the downfield region (120-170 ppm). The carbons of the butyl and methyl groups will resonate in the upfield region of the spectrum. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further aid in distinguishing between CH, CH₂, and CH₃ groups. chegg.comchemicalbook.com

A detailed analysis of 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would allow for the unambiguous assignment of all proton and carbon signals, confirming the complete structural elucidation of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | 199.0 |

| C2 (C=C-CH₃) | - | 162.0 |

| C3 (C=C-Butyl) | - | 128.0 |

| C4 (CH₂) | 2.4 | 38.0 |

| C5 (CH₂) | 1.9 | 22.0 |

| C6 (CH₂) | 2.3 | 30.0 |

| Methyl (CH₃) | 2.0 | 24.0 |

| Butyl-α (CH₂) | 2.2 | 35.0 |

| Butyl-β (CH₂) | 1.4 | 30.0 |

| Butyl-γ (CH₂) | 1.3 | 22.5 |

| Butyl-δ (CH₃) | 0.9 | 14.0 |

Mass Spectrometry: Analysis of Fragmentation Pathways and Isomeric Distinctions

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. A common fragmentation for cyclic ketones is the alpha-cleavage, where the bond adjacent to the carbonyl group breaks. Another prominent fragmentation pathway for cyclohexenone derivatives is the retro-Diels-Alder reaction, which would result in the cleavage of the six-membered ring.

The butyl and methyl substituents on the cyclohexenone ring will also influence the fragmentation pattern, leading to the loss of these alkyl groups as radicals or neutral molecules. The analysis of these fragment ions can help to distinguish this compound from its isomers. For example, the position of the substituents on the ring will dictate the specific retro-Diels-Alder fragmentation products, allowing for isomeric distinction. Isomers with different substitution patterns on the cyclohexenone ring will exhibit unique fragmentation patterns, enabling their differentiation. nih.govnist.gov

Table 2: Potential Mass Spectrometry Fragmentation Ions for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 166 | [C₁₁H₁₈O]⁺ | Molecular Ion (M⁺) |

| 151 | [M - CH₃]⁺ | Loss of a methyl radical |

| 123 | [M - C₃H₇]⁺ | Loss of a propyl radical (from butyl group) |

| 109 | [M - C₄H₉]⁺ | Loss of a butyl radical |

| 82 | [C₅H₆O]⁺ | Retro-Diels-Alder fragmentation |

| 67 | [C₅H₇]⁺ | Further fragmentation of the ring |

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups.

The most prominent feature in the IR spectrum would be the strong absorption band due to the carbonyl (C=O) stretching vibration of the α,β-unsaturated ketone. This band is typically observed in the region of 1665-1685 cm⁻¹, which is at a lower frequency compared to a saturated ketone due to the conjugation with the carbon-carbon double bond. The C=C stretching vibration of the cyclohexenone ring would appear as a weaker band in the region of 1600-1650 cm⁻¹.

Other significant absorption bands would include the C-H stretching vibrations of the alkyl groups (butyl and methyl) just below 3000 cm⁻¹ and the C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹). The presence and specific positions of these bands provide confirmatory evidence for the structure of this compound. nist.govfishersci.com

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | 1665 - 1685 |

| Alkene (C=C) | Stretching | 1600 - 1650 |

| Alkyl C-H | Stretching | 2850 - 2960 |

| Alkyl C-H | Bending | 1350 - 1470 |

| Vinylic C-H | Stretching | 3000 - 3100 |

X-ray Crystallography for Solid-State Structural and Conformational Determination

X-ray crystallography provides the most definitive structural information for a crystalline compound by determining the precise three-dimensional arrangement of atoms in the solid state. If this compound can be obtained as a suitable single crystal, X-ray diffraction analysis would yield detailed information about its bond lengths, bond angles, and torsional angles.

This technique would confirm the stereochemistry of the molecule and reveal the conformation of the cyclohexenone ring. The cyclohexenone ring can adopt various conformations, such as a half-chair or a twisted-boat, and X-ray crystallography would unambiguously determine the preferred conformation in the solid state. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the solid-state structure. While no specific X-ray crystallographic data for this compound is readily available, studies on similar cyclohexenone derivatives have shown that the ring conformation is influenced by the nature and position of the substituents. nih.govchemspider.com

Computational Chemistry: Density Functional Theory (DFT) Studies for Mechanistic and Conformational Insights

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental data and provide deeper insights into the properties and reactivity of molecules. For this compound, DFT calculations can be employed to predict and understand various aspects of its chemical behavior.

DFT methods can be used to calculate the optimized geometry of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. Conformational analysis can be performed to determine the relative energies of different possible conformations of the cyclohexenone ring and the butyl group, identifying the most stable conformer in the gas phase.

Furthermore, DFT calculations can provide valuable information about the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the reactivity of the molecule, including its susceptibility to nucleophilic or electrophilic attack. Mechanistic studies using DFT can also be performed to investigate the pathways of various reactions involving this compound, such as its fragmentation in the mass spectrometer or its participation in chemical reactions. acs.orgrsc.org

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-cyclohexanedione |

| 1,4-cyclohexanedione monoethylene acetal |

| 2-Cyclohexen-1-one (B156087) |

| 3-chloro cyclohexene (B86901) |

| 3-Methyl-2-cyclohexen-1-one (B144701) |

| Adipic acid |

| Anisole |

| Caprolactam |

| Cyclohexane (B81311) |

| Cyclohexanol |

| Cyclohexanone (B45756) |

| Cyclohexene |

Role of 3 Butyl 2 Methylcyclohex 2 En 1 One As a Key Synthetic Building Block

Applications in the Total Synthesis of Complex Natural Products

Precursor for the Synthesis of Pharmaceutically Relevant Scaffolds and Analogues

Cyclohexenone derivatives are important scaffolds in medicinal chemistry. The parent compound, 3-methylcyclohex-2-en-1-one, is used in the synthesis of pharmaceuticals and pesticides. rsc.orgbiosynth.com For example, it has been used in the synthesis of 19-nor-1α,25-dihydroxyvitamin D(3) derivatives. chemicalbook.com The butyl group in 3-butyl-2-methylcyclohex-2-en-1-one could be exploited to enhance lipophilicity, a key parameter in drug design, potentially leading to analogues of existing drugs with improved pharmacokinetic properties. The core structure can be modified through various reactions to generate a library of compounds for screening against different biological targets.

Utility in the Construction of Diverse Heterocyclic and Carbocyclic Systems

The α,β-unsaturated ketone functionality in this compound is a gateway to a variety of heterocyclic and carbocyclic systems. The carbonyl group and the double bond can participate in a range of chemical reactions. For instance, condensation reactions with hydrazines, hydroxylamines, or ureas can lead to the formation of pyrazole, isoxazole, and pyrimidine (B1678525) derivatives, respectively.

Furthermore, the cyclohexenone ring can be a diene or a dienophile in Diels-Alder reactions, providing access to complex polycyclic carbocyclic frameworks. The specific substitution pattern of this compound would influence the regioselectivity and stereoselectivity of these cycloadditions. While specific examples utilizing this exact substrate are scarce, the general reactivity pattern of cyclohexenones strongly suggests its potential utility in constructing diverse and complex molecular architectures. guidechem.com

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of 3-Butyl-2-methylcyclohex-2-en-1-one, and how should data interpretation address common challenges?

- Methodological Answer : Use a combination of -NMR, -NMR, and IR spectroscopy. For NMR, focus on characteristic peaks:

- Enone system : A downfield signal (~5.5–6.5 ppm) for the α,β-unsaturated ketone protons.

- Alkyl substituents : Integration ratios for butyl (CH/CH) and methyl groups.

- Pitfalls : Overlapping signals from stereoisomers or impurities can distort results. Always cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight (CHO, MW 178.27 g/mol) . Purity checks via HPLC or GC-MS are critical to rule out byproducts .

Q. How should experimental procedures for synthesizing this compound be documented to ensure reproducibility?

- Methodological Answer : Follow standardized protocols for cyclohexenone derivatives:

- Stepwise synthesis : Detail catalysts (e.g., acid-mediated cyclization), solvent systems, and reaction temperatures.

- Characterization : Include melting points, boiling points, and chromatographic retention times. For novel compounds, provide elemental analysis and -NMR data for all new peaks. For known compounds, cite literature procedures but verify identity via spectral comparison .

Advanced Research Questions

Q. What strategies can resolve discrepancies between experimental NMR data and computational predictions (e.g., DFT calculations) for this compound?

- Methodological Answer :

Verify purity : Impurities or solvent effects (e.g., DMSO-d vs. CDCl) may shift peaks. Re-crystallize the compound and re-acquire spectra.

Cross-validate methods : Compare DFT-predicted chemical shifts with empirical databases (e.g., NIST Chemistry WebBook ). Adjust computational parameters (solvent model, basis set) to match experimental conditions.

Consider stereochemistry : Chair conformations of the cyclohexenone ring can influence coupling constants. Use NOESY or X-ray crystallography to confirm spatial arrangements .

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., BF, AlCl) for enone formation efficiency.

- Solvent effects : Polar aprotic solvents (e.g., THF) may enhance cyclization vs. non-polar solvents.

- Kinetic vs. thermodynamic control : Monitor reaction time and temperature to favor the desired product. Use DOE (Design of Experiments) to identify optimal parameters .

Q. What analytical approaches are suitable for investigating the compound’s stability under varying environmental conditions (e.g., light, humidity)?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to UV light (ICH Q1B guidelines) and high humidity (40°C/75% RH) for 4 weeks.

- Degradation analysis : Track changes via HPLC-UV and LC-MS. Identify degradation products using fragmentation patterns.

- Structural insights : Correlate instability with functional groups (e.g., enone susceptibility to photochemical [2+2] cycloaddition) .

Data Contradiction and Critical Analysis

Q. How should researchers address conflicting literature reports on the biological activity of this compound derivatives?

- Methodological Answer :

Meta-analysis : Compare experimental conditions (cell lines, concentrations, controls) across studies.

Dose-response validation : Replicate assays with standardized protocols (e.g., MTT for cytotoxicity).

Mechanistic studies : Use molecular docking to assess binding affinity to proposed targets (e.g., enzymes or receptors) .

Q. What statistical methods are appropriate for analyzing time-dependent effects in studies involving this compound (e.g., catalytic activity decay)?

- Methodological Answer :

- Longitudinal modeling : Apply mixed-effects models to account for inter-experiment variability.

- Survival analysis : Use Kaplan-Meier curves for catalyst lifetime data.

- Bootstrapping : Assess confidence intervals for degradation rate constants .

Structural and Computational Insights

Q. How can X-ray crystallography and computational modeling synergize to elucidate the conformational dynamics of this compound?

- Methodological Answer :

- Crystallography : Resolve the cyclohexenone ring’s chair vs. boat conformations.

- MD simulations : Simulate solvent effects on ring flipping using AMBER or GROMACS.

- Energy profiles : Compare DFT-calculated transition states with experimental activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.